molecular formula C6H10N4O B171472 N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 199340-95-9

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B171472
CAS No.: 199340-95-9
M. Wt: 154.17 g/mol
InChI Key: KQOPONZERPHYFZ-UHFFFAOYSA-N
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Description

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is a compound belonging to the pyrazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The pyrazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, making it a versatile scaffold for various chemical modifications and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of dyes, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino and acetamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(4-amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-3-5(7)6(10-9-3)8-4(2)11/h7H2,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOPONZERPHYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253600
Record name N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199340-95-9
Record name N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199340-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-5-methyl-1H-pyrazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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